REACTION_CXSMILES
|
[CH2:1]([Si:5](OC)([O:8][CH3:9])[O:6][CH3:7])[CH:2]([CH3:4])[CH3:3].[CH:12]1([Mg]Cl)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.CO>C(OCC)C>[CH2:1]([Si:5]([CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)([O:8][CH3:9])[O:6][CH3:7])[CH:2]([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain a moderate reflux
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux for several hours
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred for a few minutes
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with several portions of diethylether
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated from the combined filtrates
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)[Si](OC)(OC)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |